molecular formula C13H25NSi2 B14411554 2,6-Bis(trimethylsilylmethyl)pyridine CAS No. 85932-62-3

2,6-Bis(trimethylsilylmethyl)pyridine

Cat. No.: B14411554
CAS No.: 85932-62-3
M. Wt: 251.51 g/mol
InChI Key: GQBJXKKVMXLULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Based Chelating Ligands in Coordination and Organometallic Chemistry

Pyridine (B92270) and its derivatives are ubiquitous in coordination chemistry, prized for their versatile binding properties and the stability they impart to metal complexes. wikipedia.org As neutral, two-electron donor ligands, they form stable complexes with a wide array of transition metals and main group elements. The nitrogen atom's lone pair of electrons readily coordinates to a metal center, while the aromatic ring can participate in π-stacking interactions, further stabilizing the resulting complexes. The ability to systematically modify the pyridine scaffold with various substituents allows for the fine-tuning of the ligand's electronic and steric properties, making them invaluable tools in the design of catalysts, functional materials, and supramolecular assemblies.

Overview of Alkyl- and Silylmethyl-Substituted Pyridine Systems

The introduction of alkyl or silylmethyl groups at the 2- and 6-positions of the pyridine ring dramatically influences the ligand's coordination behavior. These substituents exert significant steric hindrance around the metal center, which can:

Control the coordination number: Bulky groups can prevent the coordination of additional ligands, leading to complexes with lower coordination numbers.

Influence the geometry of the complex: The steric demands of the substituents can dictate the arrangement of other ligands around the metal ion.

Stabilize reactive species: The steric bulk can protect the metal center from unwanted side reactions, allowing for the isolation and study of otherwise unstable species.

Modulate catalytic activity: By influencing the accessibility of the metal center, these substituents can enhance the selectivity and efficiency of catalytic transformations.

Silylmethyl groups, in particular, are known for their significant steric bulk and their ability to stabilize low-coordinate metal centers.

Historical Context of Sterically Demanding Silylmethyl Groups in Organometallic Chemistry

The use of sterically demanding ligands has been a transformative strategy in organometallic chemistry, enabling the synthesis and characterization of compounds with unusual bonding and reactivity. The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, is a classic example of a bulky substituent that has played a pivotal role in this field. Its large size is effective at preventing oligomerization and stabilizing monomeric species with low coordination numbers. The historical development of organometallic chemistry is replete with examples where the introduction of bulky silyl (B83357) groups has led to groundbreaking discoveries, including the isolation of stable main-group element compounds in low oxidation states and the development of highly active and selective catalysts for a variety of organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85932-62-3

Molecular Formula

C13H25NSi2

Molecular Weight

251.51 g/mol

IUPAC Name

trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane

InChI

InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3

InChI Key

GQBJXKKVMXLULP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C

Origin of Product

United States

Synthesis and Characterization of 2,6 Bis Trimethylsilylmethyl Pyridine

The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine is typically achieved through the deprotonation of the methyl groups of 2,6-dimethylpyridine (2,6-lutidine), followed by reaction with a trimethylsilyl (B98337) halide. capes.gov.br

A common synthetic route involves the treatment of 2,6-lutidine with a strong base, such as an organolithium reagent, to generate a dianionic intermediate. This is followed by the addition of chlorotrimethylsilane (ClSiMe₃) to introduce the trimethylsilylmethyl groups at the 2- and 6-positions of the pyridine (B92270) ring. capes.gov.br

Table 1: Synthesis of this compound

StepReagents and ConditionsProduct
12,6-Lutidine, Strong Base (e.g., n-BuLi) in an inert solvent (e.g., THF)Lithiated 2,6-lutidine intermediate
2Chlorotrimethylsilane (ClSiMe₃)This compound

The characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Resonances corresponding to the trimethylsilyl protons, the methylene (B1212753) protons, and the protons of the pyridine ring.
¹³C NMR Signals for the carbons of the trimethylsilyl groups, the methylene carbons, and the carbons of the pyridine ring.
Mass Spectrometry Observation of the molecular ion peak confirms the molecular weight of the compound.

Coordination Chemistry of 2,6 Bis Trimethylsilylmethyl Pyridine and Analogue Ligands

Alkali Metal Complexes Supported by 2,6-Bis(trimethylsilylmethyl)pyridine Derivatives

The large ionic radii and flexible coordination spheres of alkali metals make their coordination chemistry with bulky ligands particularly intriguing. The this compound framework offers a unique combination of a central coordinating pyridine (B92270) nitrogen atom and flanking bulky substituents that can engage in various secondary interactions.

Lithium Coordination Architectures and Monometallic Complexes

Lithium complexes of 2,6-bis(trimethylsilylamino)pyridine have been synthesized, and a notable example is a monometallic lithium complex supported by this ligand. researchgate.net In this complex, a single lithium cation is coordinated to three of the 2,6-bis(trimethylsilylamino)pyridine ligands. researchgate.net One of these ligands is mono-anionic and forms a four-membered chelate ring with the lithium ion through the pyridine and one of the silylamido nitrogen atoms. The other two ligands are neutral and bind to the lithium center solely through their pyridine nitrogen atoms. researchgate.net This arrangement results in a tetrahedral coordination environment for the lithium cation. researchgate.net

A key feature of this monometallic complex is the absence of solvent coordination, which is a common occurrence in lithium chemistry. researchgate.net The bulky trimethylsilyl (B98337) groups effectively shield the metal center, preventing the incorporation of solvent molecules into the coordination sphere. Furthermore, the crystal structure reveals a lack of significant intra- or intermolecular hydrogen bonding, suggesting that weak electrostatic interactions are the primary forces governing the crystal packing. researchgate.net

Heavier Alkali Metal Coordination Modes (Sodium, Potassium, Magnesium, Calcium, Strontium, Barium)

The coordination chemistry of this compound derivatives extends to the heavier alkali metals, showcasing a variety of coordination modes. For instance, the reaction of a bulky pyridyl-based ligand, 6-Me(2-Pyr)(Me3Si)2CH, with sodium or potassium n-butyl in the presence of N-donor ligands like pentamethyldiethylenetriamine (pmdta) has been explored. researchgate.net This reaction leads to the formation of distinct sodium and potassium complexes. researchgate.net

While detailed structural information for a wide range of heavier alkali and alkaline earth metal complexes with this compound is still emerging, the existing examples with sodium and potassium highlight the ability of these bulky ligands to support complexes of these larger metal ions. The coordination number and geometry are influenced by the size of the metal ion and the nature of any ancillary ligands present.

Polymeric and Dimeric Structures in Alkali Metal Complexes

In contrast to the monometallic lithium complex, other alkali metal complexes involving derivatives of this compound have been shown to form multinuclear structures. For example, previous studies on lithium complexes with 2,6-bis(trimethylsilylamino)pyridine have reported the formation of a tetranuclear cluster. researchgate.net This indicates that subtle changes in the ligand framework or reaction conditions can lead to the aggregation of monomeric units into more complex architectures. The formation of such dimeric, polymeric, or cluster structures is a common feature in the coordination chemistry of alkali metals, driven by the desire to achieve higher coordination numbers and electrostatic stability.

Transition Metal Complexes Featuring this compound Derivatives

Iron Group Metal Complexes (Manganese, Iron, Cobalt, Nickel)

A range of transition metal complexes with ligands analogous to this compound have been synthesized and characterized. For example, new series of macrocyclic Schiff base complexes involving Mn(II), Fe(II), Co(II), and Ni(II) have been prepared using a ligand derived from 2,6-diaminopyridine. rdd.edu.iq Similarly, coordination compounds of Co(II) and Ni(II) with the ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have been reported. nih.gov The synthesis of iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands has also been described. researchgate.net In these complexes, the metal ions are typically coordinated to the nitrogen atoms of the pyridine ring and the imino groups, leading to the formation of stable, often octahedral, complexes. orientjchem.org The specific geometry and properties of these complexes can be tuned by modifying the substituents on the pyridine or iminoaryl rings. researchgate.net

Synthesis and Characterization of Metal(II) Alkyls

The synthesis of alkylzinc complexes containing dihydropyridinate-based pincer ligands has been achieved through various routes. rsc.org One method involves the addition of dialkylzinc reagents (ZnR2, where R = benzyl (B1604629) or methyl) to 2,6-bis(imino)-pyridine or its derivatives. rsc.org These reactions result in the formation of stable metal(II) alkyl complexes.

The characterization of these complexes often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction. For instance, the reaction of a 2,6-bis(imino)-1,4-dihydropyridinate zinc alkyl complex with fluorinated alcohols leads to the formation of isolable fluoroalkoxide complexes. rsc.org The crystal structure of one such complex revealed a particularly short interaction distance between the zinc center and a fluorine atom of the C6F5 group, highlighting the electronic influence of the ligand and substituents on the metal center. rsc.org

Interactive Data Table of Selected Metal Complexes

Complex NameMetal IonLigandKey Structural FeatureReference
[Li(C11H22N3Si2)(C11H23N3Si2)2]Li+2,6-bis(trimethylsilylamino)pyridineMonometallic, tetrahedral coordination researchgate.net
[{6-Me(2 Pyr)}(Me3Si)2CNa(pmdta)]Na+6-Me(2-Pyr)(Me3Si)2CHCoordination to bulky alkyl ligand and pmdta researchgate.net
[{6-Me(2-Pyr)}(Me3Si)2CK]∞K+6-Me(2-Pyr)(Me3Si)2CHPolymeric structure researchgate.net
[Co(L)]X2Co(II)Bis(2,6-diacetyl pyridine monoxime)1,2-di-iminobenzeneMonomeric, octahedral geometry orientjchem.org
1-BnZn(II)2,6-bis(imino)-1,4-dihydropyridinateAlkylzinc complex rsc.org

Early Transition Metal Complexes (Zirconium, Hafnium, Thorium)

The large ionic radii of early transition metals like zirconium, hafnium, and thorium make them suitable for coordination with bulky ligands such as this compound. The chemistry of these elements is often characterized by high coordination numbers and a propensity for forming complexes with sterically demanding ligands to achieve kinetic stabilization.

Steric crowding is a dominant theme in the chemistry of zirconium complexes with bulky ligands. This crowding can lead to unusual coordination geometries and dynamic processes known as fluxional behavior, where ligands or parts of ligands undergo intramolecular exchange on the NMR timescale. While specific studies on zirconium complexes with this compound are not detailed, research on other sterically demanding ligand systems provides insight. For instance, the binding of various ligands to zirconium and hafnium oxo clusters is highly dependent on steric hindrance between adjacent adsorbates. rsc.org Dialkylphosphinic acids, for example, are too sterically hindered to achieve complete ligand exchange on a Zr₆O₈ cluster, despite having a high intrinsic binding affinity. rsc.org This demonstrates how steric crowding can control ligand accessibility and stoichiometry.

In zirconium boryldiene complexes with less sterically demanding cyclopentadienyl (B1206354) ligands, fluxional behavior has been observed. This indicates that even with smaller ancillary ligands, dynamic processes can occur. It is therefore highly probable that a zirconium complex of the sterically bulky this compound would exhibit significant steric crowding, potentially leading to distorted geometries and fluxional processes observable by variable-temperature NMR spectroscopy.

Main Group Organometallic Complexes Incorporating this compound Fragments

The versatility of this compound and its derivatives extends to the realm of main group organometallic chemistry, where the ligand's steric bulk can stabilize reactive low-valent or coordinatively unsaturated metal centers.

Divalent Organotin Compounds with 2-Pyridylbis(trimethylsilyl)methyl Ligands

Divalent organotin compounds, or stannylenes, are typically unstable and prone to oligomerization unless stabilized by bulky substituents. The use of sterically demanding ligands is a key strategy to isolate monomeric divalent tin species. While there is no specific information on divalent organotin compounds featuring the 2-pyridylbis(trimethylsilyl)methyl ligand in the provided results, the general principles of stabilizing low-valent main group elements with bulky ligands are well-established. For instance, the synthesis of various organotin(IV) compounds with other functionalized pyridine-containing ligands like hydrazones has been reported, where the ligands coordinate to the tin center. nih.gov Furthermore, diorganotin(IV) complexes with pyrazole-containing organoselenolato ligands have been synthesized and structurally characterized. nih.gov These examples show the affinity of tin for nitrogen and other heteroatom-containing ligands. A ligand like the 2-pyridylbis(trimethylsilyl)methyl anion, with its large steric profile and the presence of a coordinating nitrogen atom, would be an excellent candidate for stabilizing a divalent tin center, preventing aggregation and allowing for the study of its intrinsic reactivity.

Intramolecular Coordination and Stabilization

The stabilization imparted by such intramolecular coordination is a key feature in the design of robust catalysts and materials. The chelate effect, arising from the bidentate or pincer-like coordination of the ligand, significantly enhances the thermodynamic stability of the metal complexes compared to their monodentate analogues. Research on related sterically hindered pyridine-based ligands has demonstrated that the presence of bulky substituents is instrumental in preventing undesirable side reactions, such as dimerization or decomposition, thereby isolating reactive metal centers.

Distorted Trigonal Pyramidal Coordination Geometry

In complexes involving this compound and analogous ligands, the coordination geometry around the metal center is often distorted from ideal polyhedra. A common coordination mode is a distorted trigonal pyramidal geometry. This distortion is primarily a consequence of the steric demands imposed by the bulky trimethylsilylmethyl groups and the bite angle of the pincer-like ligand.

The pyridine nitrogen and the two methylene (B1212753) carbons (or in some cases, the silicon atoms through agostic interactions) of the side arms coordinate to the metal center. The geometric constraints of the ligand, particularly the C-N-C angle of the pyridine ring and the flexibility of the methylene linkers, prevent the attainment of a perfect trigonal pyramidal geometry. This deviation from idealized geometry can have significant implications for the reactivity of the metal center, influencing substrate access and the energetics of catalytic cycles. Studies on similar pincer complexes have shown that this distortion is a key factor in determining their catalytic activity. nih.gov

Table 1: Representative Coordination Geometries of Metal Complexes with Pincer Ligands

Metal CenterLigand TypeCoordination GeometryKey Bond Angles (°)
PalladiumNNNDistorted Square PlanarN-Pd-N ≈ 160
NickelPNPDistorted TetrahedralP-Ni-P ≈ 170
IronNNNDistorted Trigonal BipyramidalNaxial-Fe-Nequatorial ≈ 90

Organolead Compounds with Bulky Silylmethyl-Phenyl Ligands

The synthesis and characterization of organolead compounds featuring bulky ligands, such as those derived from silylmethyl-phenyl groups, present considerable challenges due to the inherent weakness of the Pb-C bond and the tendency of organolead compounds to be light and heat sensitive. The use of sterically demanding ligands is a strategy to kinetically stabilize low-coordinate organolead species.

Research in this area has led to the isolation of unique organolead compounds with unusual coordination numbers and geometries. For instance, intramolecularly hypercoordinated organolead compounds have been reported where a dangling arm on the ligand containing a donor atom, such as oxygen or nitrogen, interacts with the lead center. doi.org This secondary bonding pushes the geometry at the lead atom towards a trigonal bipyramidal structure. doi.org While specific studies on organolead compounds with this compound were not prominently found, the principles derived from studies with other bulky ligands suggest that this ligand would be effective in stabilizing monomeric lead complexes and potentially enabling the study of their reactive chemistry.

Group 14 Element Chemistry with Sterically Demanding Bis(trimethylsilyl)methylaryl Groups

The chemistry of Group 14 elements (Si, Ge, Sn, Pb) with sterically demanding ligands, such as those incorporating bis(trimethylsilyl)methylaryl groups, is a rich field of study. These bulky ligands are instrumental in stabilizing low-valent and low-coordinate species of these elements, which are often highly reactive and difficult to isolate. The steric bulk of the bis(trimethylsilyl)methyl groups effectively prevents oligomerization and allows for the characterization of novel bonding arrangements and electronic structures.

For example, the use of extremely bulky amido ligands has enabled the synthesis and structural characterization of the first two-coordinate, monomeric amido germanium(II) and tin(II) chloride complexes. nih.gov These compounds serve as valuable precursors for kinetically stabilized low-oxidation-state and low-coordination-number Group 14 complexes. nih.gov DFT calculations on such systems have shown that the HOMO often exhibits lone pair character on the Group 14 element, highlighting their potential as nucleophiles or ligands for transition metals. nih.gov The electronic and steric properties of these bulky ligands are finely tunable, offering a versatile platform for the exploration of the fundamental chemistry of the heavier main group elements.

X-ray Crystallographic Analysis of Coordination Compounds and Free Ligands

X-ray crystallography provides definitive insights into the precise atomic arrangement within a crystalline solid, offering a static snapshot of molecular geometry, bond lengths, and bond angles. For coordination compounds of this compound and its analogues, this technique has been instrumental in revealing how the ligand framework interacts with metal centers.

The solid-state structure of metal complexes containing substituted pyridine ligands can range from discrete monomeric units to extended polymeric chains. The choice between these architectures is often dictated by the coordination preferences of the metal ion, the nature of the solvent, and the steric and electronic properties of the ligand itself.

In the case of the related ligand, 2,6-bis(trimethylsilylamino)pyridine, a lithium complex has been shown to adopt a monometallic, or monomeric, structure. researchgate.net This is the first documented instance of this particular ligand supporting a single metal center. researchgate.net In this complex, the lithium cation is coordinated to three of the 2,6-bis(trimethylsilylamino)pyridine ligands. researchgate.net This preference for a monomeric structure is likely influenced by the bulky trimethylsilyl groups, which can sterically hinder the formation of bridging interactions that would lead to a polymeric assembly. While specific examples for this compound are not prevalent in the reviewed literature, the behavior of its amino analogue suggests a strong tendency towards the formation of discrete molecular entities in the solid state.

Conversely, other pyridine-based ligands, such as 2,6-bis(pyrazol-3-yl)pyridines, have been successfully employed as building blocks for coordination polymers. mdpi.com This highlights the subtle interplay of ligand design and metal selection in dictating the final solid-state architecture.

A key feature of 2,6-disubstituted pyridine ligands is their ability to act as chelating agents, binding to a metal center through multiple donor atoms to form a stable ring structure. In the aforementioned lithium complex of 2,6-bis(trimethylsilylamino)pyridine, one of the ligands is mono-anionic and forms a four-membered chelate ring with the lithium cation. researchgate.net This chelation involves the pyridine nitrogen and one of the silylamido nitrogen atoms. researchgate.net The other two ligands in this complex are neutral and bind to the lithium center solely through their pyridine nitrogen atoms. researchgate.net

The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The intramolecular metal-nitrogen bond distances and the angles within the chelate ring are crucial parameters determined by X-ray crystallography that inform on the strength and nature of the coordination.

Table 1: Selected Crystallographic Data for a Monometallic Lithium Complex with a 2,6-Bis(trimethylsilylamino)pyridine Ligand researchgate.net

ParameterValue
Crystal SystemNot Reported
Space GroupNot Reported
Li-N(pyridine) distanceNot Reported
Li-N(silylamido) distanceNot Reported
N(py)-Li-N(silylamido) angle112.9 (3)°
Coordination GeometryTetrahedral

Note: This data is for a complex of 2,6-bis(trimethylsilylamino)pyridine, a close structural analogue of this compound.

In the crystal structure of 2,6-bis(tosyloxymethyl)pyridine, a related compound where the trimethylsilyl groups are replaced by tosyloxyl groups, the two tosyl moieties are nearly orthogonal to the pyridyl moiety. nih.govresearchgate.net The dihedral angle between the mean planes of the tosyl group and the pyridine ring is 33.0 (2)°. nih.govresearchgate.net This twisted conformation minimizes steric repulsion between the bulky substituents.

For complexes of other 2,6-disubstituted pyridines, such as 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the two pyridine side arms are not coplanar, exhibiting a dihedral angle of 26.45 (6)° between the terminal pyridine rings. researchgate.net In similar structures, these dihedral angles can range from 63° to 89°. researchgate.net This deviation from planarity is a direct consequence of the steric demands of the substituents.

The steric bulk can also lead to the formation of specific molecular shapes, such as a zigzag arrangement of coordinated ligands. In some iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridines, the ligand framework can adopt a conformation that leads to a zigzag chain in the crystal lattice. mdpi.com While not directly observed for this compound in the reviewed literature, the significant steric presence of the trimethylsilylmethyl groups makes such conformational adaptations highly probable in its coordination compounds.

Solution-Phase Structural Dynamics and Fluxional Behavior

In contrast to the static picture provided by X-ray crystallography, molecules in solution are often dynamic, undergoing a variety of intramolecular and intermolecular processes. For coordination compounds of this compound, understanding these solution-phase dynamics is crucial for elucidating reaction mechanisms and the behavior of these species in chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Variable-temperature NMR studies, in particular, can provide quantitative information on the rates and thermodynamics of dynamic processes such as ligand exchange and the interconversion of stereoisomers.

For coordination complexes, the chemical shifts and coupling constants observed in the NMR spectrum are sensitive to the coordination environment of the ligand. nih.gov In palladium(II) complexes with various pyridine ligands, downfield shifts in the ¹H NMR spectra are observed upon coordination, and these shifts correlate with the basicity of the ligand. nih.gov

Ligand exchange processes, where a coordinated ligand is replaced by another from the solution, can be monitored by NMR. nih.gov Depending on the rate of exchange relative to the NMR timescale, distinct signals for the coordinated and free ligand may be observed (slow exchange), or a single, averaged signal may be seen (fast exchange). By studying the changes in the NMR spectrum as a function of temperature, the activation parameters for the exchange process can be determined. For example, a ¹⁴N NMR study of pyridine exchange in cobalt(II) and nickel(II) bis(pentane-2,4-dionato)dipyridine complexes provided detailed kinetic parameters for the exchange process.

NMR is also invaluable for studying stereoisomerism in solution. d-nb.infomdpi.com For octahedral complexes, for instance, different geometric isomers (e.g., cis/trans, fac/mer) will give rise to distinct NMR spectra. d-nb.info The interconversion between these isomers can be monitored by techniques such as 2D EXSY (Exchange Spectroscopy). While specific NMR studies on ligand exchange and stereoisomerism for this compound complexes were not detailed in the reviewed literature, the principles and techniques are broadly applicable to this class of compounds.

In organometallic chemistry, the migration of an alkyl group from a metal center to another coordinated ligand is a fundamental reaction step. The this compound ligand can serve as an ancillary ligand in such complexes, influencing the course of these migratory insertion reactions.

Studies on diorganomagnesium complexes with 2,6-bis(imino)pyridine ligands, which are structurally related to the title compound, have shed light on the mechanistic pathways of alkyl migration. us.es In these systems, the reaction of dialkylmagnesium compounds with the 2,6-bis(imino)pyridine ligand can lead to the selective transfer of an alkyl group to the pyridine nitrogen atom. us.es

However, the migration pathway can be more complex. NMR studies have shown that with certain alkyl groups, such as benzyl, migration can initially occur to a carbon atom of the pyridine ring (position C2). us.es This initial product can then rearrange to more thermodynamically stable isomers where the alkyl group has migrated to other positions on the pyridine ring (C3 or C4). us.es

Furthermore, in some instances, a "reverse" alkyl migration has been observed, where an alkyl group migrates from the pyridine nitrogen back to the metal center. nih.gov These migratory processes are often influenced by steric and electronic factors, with the bulky substituents on the pyridine ligand playing a crucial role in directing the reaction pathway.

Applications in Catalysis and Materials Science

Development of Precursor Synthesis Routes to 2,6-Alkyl-Substituted Pyridines

The creation of 2,6-dialkyl-substituted pyridines, such as 2,6-lutidine, is the foundational step for synthesizing this compound. Over the years, a variety of synthetic strategies have been developed, ranging from traditional condensation reactions to modern biocatalytic and organometallic approaches.

Historically, the synthesis of the pyridine ring has been a central theme in heterocyclic chemistry. Several classic named reactions provide routes to substituted pyridines, although their application for symmetrically 2,6-disubstituted derivatives can vary in efficiency.

One of the earliest and most well-known methods is the Hantzsch Pyridine Synthesis , first described in 1881. cymitquimica.com This method typically involves a one-pot condensation reaction of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor. cymitquimica.com While versatile for producing a wide range of substituted pyridines, modifications are often necessary to favor the synthesis of symmetrical 2,6-disubstituted products.

The Chichibabin Pyridine Synthesis , developed in 1924, offers a more direct route using inexpensive reagents like aldehydes and ketones with ammonia. cymitquimica.com This condensation reaction has been a cornerstone of industrial pyridine production, though it can sometimes suffer from lower yields for specific substitution patterns. cymitquimica.com

Other traditional approaches include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to form the aromatic pyridine ring. Variations have been developed to improve yields and avoid the final oxidation by using reagents like hydroxylamine.

Traditional Synthesis Method Reactants General Product Key Features
Hantzsch Synthesis β-ketoester, Aldehyde, AmmoniaDihydropyridine (then oxidized)Versatile, multi-component reaction. cymitquimica.com
Chichibabin Synthesis Aldehydes, Ketones, AmmoniaSubstituted PyridineUses inexpensive precursors, industrially significant. cymitquimica.com
1,5-Dicarbonyl Condensation 1,5-Dicarbonyl Compound, AmmoniaSubstituted PyridineRequires a subsequent oxidation step.

Modern organic synthesis has sought more efficient, selective, and sustainable routes to 2,6-disubstituted pyridines. These include transition-metal-catalyzed cross-coupling reactions and innovative one-pot procedures. For instance, palladium-catalyzed reactions have been developed for the synthesis of 2,6-diaryl-substituted pyridines, showcasing the power of modern catalysis in building complex pyridine structures.

In the realm of green chemistry, biocatalysis presents a promising alternative to traditional organic synthesis. A notable example is the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine directly from the readily available precursor 2,6-lutidine. rsc.org This method utilizes recombinant microbial whole cells as catalysts, offering a simpler and more sustainable route compared to multi-step chemical protocols. rsc.org This biocatalytically produced diol is a versatile intermediate that can be further modified to achieve other 2,6-disubstituted patterns. Research is also ongoing to develop new biocatalytic pathways for creating substituted pyridines from sustainable biomass sources.

Organotin compounds have emerged as valuable intermediates in the synthesis of complex pyridine-based ligands and supramolecular structures. A key building block in this area is 2,6-bis(trimethyltin)pyridine . This intermediate can be synthesized on a large scale by reacting 2,6-dihalopyridines (such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine) with sodium trimethylstannane.

The utility of 2,6-bis(trimethyltin)pyridine lies in its ability to undergo Stille-type cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the organotin compound with various organic halides. This strategy provides a powerful and versatile pathway to introduce a wide array of functional groups at the 2 and 6 positions of the pyridine ring, creating complex bipyridine and terpyridine ligands that are crucial in supramolecular chemistry.

Introduction of Trimethylsilylmethyl Groups at the 2,6-Positions of the Pyridine Ring

Once a suitable 2,6-dialkyl pyridine precursor like 2,6-lutidine is obtained, the next stage is the introduction of the trimethylsilylmethyl groups. This is typically achieved through a metallation and subsequent silylation sequence.

The core strategy for synthesizing this compound involves the deprotonation of the methyl groups of 2,6-lutidine. The protons on the methyl groups adjacent to the pyridine ring (benzylic-type positions) are acidic enough to be removed by a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium, are commonly employed for this purpose. uwindsor.ca The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and facilitate the deprotonation by breaking up alkyllithium aggregates. baranlab.org

Following the deprotonation step, which generates a carbanionic intermediate, a silylating agent is introduced. The most common and effective electrophile for this purpose is trimethylsilyl (B98337) chloride (TMSCl). The nucleophilic carbanion attacks the silicon atom of TMSCl, displacing the chloride and forming the desired carbon-silicon bond. To achieve the disubstituted product, this process is performed at both methyl groups.

The key intermediate in the synthesis of this compound from 2,6-lutidine is the dianionic species, 2,6-bis(lithiomethyl)pyridine . This organometallic intermediate is generated in situ by reacting 2,6-lutidine with at least two equivalents of a strong organolithium base, such as n-BuLi, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures.

The formation of this dilithiated intermediate is a powerful example of targeted functionalization. The nitrogen atom in the pyridine ring influences the acidity of the adjacent methyl protons, making them susceptible to deprotonation. The general reaction scheme is as follows:

Double Deprotonation (Metallation): 2,6-Lutidine is treated with two equivalents of n-butyllithium. The base abstracts a proton from each of the methyl groups, resulting in the formation of the soluble dianion, 2,6-bis(lithiomethyl)pyridine.

Silylation: The reaction mixture containing the dilithiated intermediate is then quenched with an excess of trimethylsilyl chloride. The lithiated carbon centers act as potent nucleophiles, attacking the silicon atom of two separate TMSCl molecules to form the final, neutral product, this compound, along with lithium chloride as a byproduct.

This sequential metallation-silylation approach provides a direct and efficient route to the target compound, leveraging the unique reactivity of organolithium intermediates to achieve precise C-C and C-Si bond formation.

Electronic Structure and Reactivity Profiles of 2,6 Bis Trimethylsilylmethyl Pyridine Complexes

Redox Chemistry and Electron Transfer Processes

The redox behavior of transition metal complexes featuring pyridine-based pincer ligands is a subject of significant research, as it underpins their catalytic activity. The distribution of redox events between the metal center and the ligand framework is a key determinant of the complex's reactivity.

In many transition metal complexes, the pincer ligand is not a passive spectator but an active participant in redox processes. This "redox non-innocence" is well-documented in analogs like 2,6-bis(imino)pyridine (BIP) ligands, which can accept and donate electrons independently of the metal center. nih.govus.es This property allows the ligand to act as an electron reservoir, enabling multi-electron transformations that might be inaccessible to the metal alone. nih.govrsc.org

For instance, in complexes with redox-inactive metals like aluminum, cyclic voltammetry has demonstrated that the BIP ligand can undergo reversible one-electron reduction to form a paramagnetic radical anion species, [(BIP•)AlR₂]. us.es This clearly indicates a ligand-centered redox event. In complexes with redox-active first-row transition metals, the distinction can be more nuanced. The redox processes can be assigned as either metal- or ligand-based by comparing the cyclic voltammograms of the series of complexes. For example, in a series of NNP-pincer complexes, redox events observed in a zinc(II) complex (a redox-inactive metal) are assigned to ligand-based processes, providing a baseline for identifying metal-centered events in corresponding iron, cobalt, or nickel complexes. frontiersin.org

The determination of whether a redox event is metal- or ligand-centered is crucial. Ligand-based reductions often lead to the formation of ligand radicals, which can dramatically alter the reactivity of the complex, steering it towards pathways distinct from those involving changes in the metal's oxidation state. us.esresearchgate.net This cooperative electronic behavior between the metal and the "non-innocent" ligand is fundamental to the design of catalysts for challenging transformations. nih.govrsc.org

Cyclic voltammetry (CV) is a powerful technique used to probe the electrochemical properties of organometallic complexes, providing data on reduction and oxidation potentials. analis.com.myresearchgate.net By analyzing the CV of a series of polypyridine complexes, researchers can identify reversible and irreversible electron transfer processes and assign them to specific components of the molecule. nih.govnih.gov

For example, studies on cobalt(II) complexes with various polypyridine ligands typically show distinct redox couples. These are often assigned to the Co(III)/Co(II) oxidation, the Co(II)/Co(I) reduction, and subsequent ligand-based reductions of the Co(I) species. nih.gov The precise potentials of these events are sensitive to the electronic properties of the ligand.

A representative set of electrochemical data for analogous transition metal complexes with a pyridazine-based pincer ligand is shown below, illustrating how CV is used to characterize redox behavior.

Table 1: Peak Potentials from Cyclic Voltammetry for a Series of Bis(pyrazolyl)pyridazine Metal Complexes. analis.com.my
CompoundAnodic Peak Potential (Epa) (V vs Ag/AgCl)Cathodic Peak Potential (Epc) (V vs Ag/AgCl)Peak Separation (ΔE) (V)Assignment
Cu(II) Complex0.750.030.72Cu(I)/Cu(II) couple
Fe(II) Complex-0.67-0.470.20Fe(II)/Fe(III) couple
Ni(II) Complex0.710.120.59Ni(I)/Ni(II) couple

This data reveals quasi-reversible, one-electron transfer processes for the Cu(II), Fe(II), and Ni(II) complexes, with the peak separation (ΔE) providing information about the electrochemical reversibility of the process. analis.com.my Such characterization is fundamental to understanding the electronic structure and predicting the reactivity of these complexes in redox catalysis.

Ligand Reactivity and Transformation Pathways

Beyond participating in electron transfer, the pyridine-based ligand itself can undergo structural transformations, often involving dearomatization. This process converts the stable aromatic pyridine (B92270) ring into a more reactive, non-aromatic state, unlocking novel reaction pathways through metal-ligand cooperation. elsevierpure.comnih.gov

The dearomatization of pyridine ligands is a key step toward generating highly reactive intermediates. nih.govacs.org One powerful method to achieve this is the dearomative hydrosilylation of the pyridine ring. For example, an iridium(I)-catalyzed 1,2-hydrosilylation of a pyridine substrate can produce an N-silyl enamine intermediate. nih.govacs.org This enamine, which is isoelectronic with an enamide, behaves as a potent carbon-centered nucleophile.

This reactivity has been harnessed in tandem catalytic systems. Following the initial dearomatization to form the enamine, a second catalyst, such as a palladium complex, can facilitate an asymmetric allylic alkylation. nih.govacs.org In this step, the enamine attacks an allylic electrophile, forming a new C-C bond at the C3 position of the original pyridine ring. This sequence effectively inverts the typical electrophilic nature of the pyridine ring, enabling it to function as a nucleophile precursor. nih.gov The resulting N-protected tetrahydropyridine (B1245486) products are valuable chiral building blocks. acs.org

Once a pyridine-based pincer ligand is dearomatized, for instance by deprotonation of a methylene (B1212753) bridge, the resulting species exhibits enhanced reactivity. The dearomatized ligand framework can cooperate with the metal center to activate strong chemical bonds, such as C-H and H-H bonds. elsevierpure.comnih.gov

In a dearomatized rhodium-PNP complex, the anionic methylene group on one of the pincer arms acts as an internal base. elsevierpure.com This "arm" can abstract a proton from a substrate like benzene (B151609) or molecular hydrogen. Simultaneously, the substrate binds to the rhodium center. This process is accompanied by the rearomatization of the pyridine ring, which provides a thermodynamic driving force for the reaction. elsevierpure.comnih.gov For example, the dearomatized complex [(PNP*)Rh(I)Cl]K reacts with H₂ to form the aromatic rhodium hydride complex (PNP)Rh(I)(H), demonstrating a clear case of metal-ligand cooperation where the C-H bond of the ligand arm is labile and participates directly in the activation of H₂. elsevierpure.com This reactivity highlights how the lability of the α-C-H bond in the dearomatized ligand is crucial for its role in substrate activation.

Catalytic Applications of 2,6 Bis Trimethylsilylmethyl Pyridine Derivatives

Olefin Polymerization Catalysis

Catalysts based on 2,6-bis(imino)pyridine complexes of late transition metals, particularly iron and nickel, have demonstrated remarkable activity in olefin polymerization. These catalysts, often referred to as Brookhart or Gibson-type catalysts, have been a major focus of academic and industrial research since their discovery in the late 1990s.

Iron and Nickel-Based Pre-catalysts and Their Activation Mechanisms

Iron and nickel complexes bearing 2,6-bis(imino)pyridine ligands are typically prepared as dihalide pre-catalysts. mdpi.comrsc.org These pre-catalysts are rendered active for olefin polymerization through the addition of a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). mdpi.com The activation process involves the alkylation of the metal center by the aluminum co-catalyst, generating a cationic metal-alkyl species that is the active catalyst for polymerization. mdpi.com

The general activation mechanism can be described as follows:

Reaction of the dihalide pre-catalyst with MAO leads to the formation of a metal-alkyl cation.

Coordination of an olefin monomer to the active metal center.

Insertion of the olefin into the metal-alkyl bond, leading to chain growth.

The structure of the 2,6-bis(imino)pyridine ligand, particularly the steric bulk of the substituents on the iminoaryl groups, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. researchgate.nethu.edu.jo Bulky substituents are generally required to protect the active metal center from deactivation pathways, such as bimolecular decomposition. hu.edu.jo

Below is a table summarizing the performance of selected iron-based pre-catalysts with bis(imino)pyridine ligands in ethylene (B1197577) polymerization.

Pre-catalystCocatalystActivity (kg PE/(mol M·h))Polymer Molecular Weight ( g/mol )
2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) dichlorideMAOHighHigh
2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine iron(II) dichlorideMAOVery HighHigh
2,6-bis[1-(phenylimino)ethyl]pyridine iron(II) dichlorideMAOModerateLower

This data is compiled from various sources and is intended to be representative. Actual values can vary depending on specific reaction conditions.

Vanadium Complexes in Ethylene Polymerization and Influence of Ligand Substituents

While less common than their iron and nickel counterparts, vanadium complexes supported by pyridine-based ligands have also been investigated for ethylene polymerization. For instance, vanadium(III) complexes bearing 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands, when activated with ethylaluminum dichloride (AlEtCl₂), have shown high activity, producing linear polyethylene (B3416737) with high molecular weights. mdpi.comresearchgate.net

The electronic and steric properties of the substituents on the ligand framework have a significant impact on the catalytic performance. In a study comparing 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine vanadium(III) trichloride (B1173362) with its 3,5-dimethyl substituted analog, the nature of the substituent on the pyrazolyl rings was found to influence the catalytic activity and the properties of the resulting polyethylene. mdpi.comresearchgate.net Generally, more electron-donating and sterically bulky substituents on the ligand can enhance catalyst stability and activity.

Ligand Framework Modification for Enhanced Catalyst Solubility and Performance

Modifications to the 2,6-disubstituted pyridine (B92270) ligand framework are a key strategy for tuning the properties of the resulting catalysts. One important aspect is improving the solubility of the catalyst in the polymerization medium. Poor solubility can lead to catalyst deactivation and broadened molecular weight distributions of the polymer.

While specific examples for 2,6-bis(trimethylsilylmethyl)pyridine are not detailed in the available literature, a general approach involves introducing solubilizing groups onto the ligand backbone. For bis(imino)pyridine systems, this can be achieved by modifying the aryl substituents on the imine nitrogens. The introduction of long-chain alkyl groups or other solubilizing moieties can enhance the catalyst's performance in solution-phase polymerization.

Other Catalytic Transformations

Beyond olefin polymerization, metal complexes of pyridine-based ligands have been explored in other catalytic reactions.

Hydride Transfer Reactions Catalyzed by Manganese Complexes

Manganese complexes have emerged as promising catalysts for a variety of chemical transformations, including hydride transfer reactions. While there is a lack of specific studies on manganese complexes with the this compound ligand, research on related bis(imino)pyridine manganese complexes has provided valuable insights.

For instance, a true dialkyl manganese complex, [Mn(CH₂SiMe₃)₂((iPr)BIP)], has been synthesized and characterized. researchgate.net Although its catalytic activity in olefin polymerization was found to be low, the study of such complexes is crucial for understanding the fundamental organometallic chemistry of manganese with these ligand systems. sci-hub.se Mechanistic studies on hydrocarbon oxidation by bis-μ-oxo manganese dimers have shown that these reactions can proceed through hydride transfer, electron transfer, or hydrogen atom transfer pathways, depending on the substrate and reaction conditions. nih.gov Furthermore, manganese catalysts have been developed for the chemoselective hydrogenation of imines via hydride transfer mechanisms. nih.gov

Computational and Theoretical Insights into 2,6 Bis Trimethylsilylmethyl Pyridine Chemistry

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are instrumental in providing a fundamental understanding of molecular systems.

Elucidation of Conformational Preferences

While specific ab initio studies detailing the conformational preferences of an "enamide" versus "carbanion" form of 2,6-Bis(trimethylsilylmethyl)pyridine are not extensively documented in the literature, the conformational flexibility of 2,6-disubstituted pyridines is a known phenomenon. For instance, the bromomethyl arms in 2,6-bis(bromomethyl)pyridine (B1268884) exhibit conformational flexibility. nih.gov The trimethylsilylmethyl groups in the title compound are also expected to have considerable rotational freedom around the pyridine-CH2 and CH2-Si bonds.

The deprotonation of one of the methylene (B1212753) bridges would lead to the formation of a carbanion. The resulting negative charge is expected to be delocalized into the pyridine (B92270) ring, leading to a more planar and rigid conformation for that arm of the pincer ligand. The relative stability of different conformers would be influenced by steric interactions between the bulky trimethylsilyl (B98337) groups and the pyridine ring, as well as electronic effects arising from the delocalization of the carbanionic charge.

Analysis of Electronic Structure and Bonding

The electronic structure of pyridine-based ligands is significantly influenced by the nature of their substituents. The trimethylsilylmethyl groups in this compound are generally considered to be electron-donating. This electron-donating character increases the electron density on the pyridine ring, which in turn can affect its coordination properties and reactivity.

Computational studies on related substituted pyridine systems have shown that electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), making the compound more susceptible to oxidation. nih.gov The bonding in this compound is characterized by covalent interactions within the pyridine ring and the trimethylsilylmethyl substituents. Upon coordination to a metal center, the nitrogen atom of the pyridine ring and, in the case of the deprotonated form, the carbanionic carbon atom, form coordinate covalent bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic properties and reactivity of molecules due to its balance of accuracy and computational cost.

Understanding Redox Behavior and Electron Transfer Pathways

The electron transfer pathways in coordination complexes involving substituted pyridine ligands are a subject of considerable interest. The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the energies of the frontier orbitals and thus influence the electron transfer processes. nih.gov For this compound, the electron-donating nature of the substituents would likely influence the metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in its metal complexes.

Calculated Electronic Properties of 2,6-bis(bromomethyl)pyridine (An Analogous Compound)
ParameterValue
Total Energy (a.u.)-5474.0925
Dipole Moment (Debye)4.2863
HOMO (a.u.)-0.26789
LUMO (a.u.)-0.06572
Frontier Orbital Energy Gap (eV)5.499024

Predicting Reaction Pathways and Energetics

DFT calculations are a powerful tool for mapping out reaction mechanisms and determining the energetics of different reaction pathways. For pincer-type ligands like this compound, DFT can be used to model the step-by-step process of metalation, including the initial coordination and subsequent C-H bond activation.

While specific DFT studies predicting the reaction pathways of this compound are scarce, the general principles derived from computational studies of other pincer ligands are applicable. These studies often calculate the activation barriers for key steps, such as oxidative addition and reductive elimination, and can help to rationalize experimentally observed reactivity. The steric bulk of the trimethylsilyl groups, for example, would be expected to play a significant role in the energetics of coordination and subsequent catalytic cycles, a factor that can be quantitatively assessed through DFT calculations.

Emerging Research Frontiers and Future Prospects for 2,6 Bis Trimethylsilylmethyl Pyridine Chemistry

Rational Design of Next-Generation Ligand Architectures for Tuned Reactivity

The rational design of ligands is a cornerstone of modern inorganic and organometallic chemistry, enabling the fine-tuning of the electronic and steric properties of metal complexes to achieve desired reactivity. While direct research on the nuanced design of 2,6-bis(trimethylsilylmethyl)pyridine-based ligands is still emerging, principles from related silyl- and pyridine-based pincer ligands can provide significant insights.

The core structure of this compound features a central pyridine (B92270) ring, which acts as a rigid N-donor, flanked by two methylene (B1212753) groups bearing bulky and electron-donating trimethylsilyl (B98337) (SiMe₃) substituents. The design of next-generation ligands based on this scaffold can be approached by modifying several key features:

Steric Bulk: The trimethylsilyl groups already provide considerable steric hindrance around the metal center. This bulk can be further modulated by replacing the methyl groups on the silicon atom with larger alkyl or aryl groups. Increased steric bulk can be leveraged to stabilize reactive intermediates, prevent bimolecular decomposition pathways, and enforce specific coordination geometries.

Electronic Effects: The electron-donating nature of the trimethylsilylmethyl groups influences the electron density at the metal center. Modifications to the pyridine ring, such as the introduction of electron-withdrawing or -donating substituents at the 4-position, can be used to systematically tune the ligand's electronic properties. This, in turn, affects the redox potential of the metal center and its reactivity in processes like oxidative addition and reductive elimination.

Hemilability: By introducing functional groups on the silyl (B83357) substituents or the pyridine backbone that can reversibly coordinate to the metal center, hemilabile ligands can be designed. This "on/off" coordination can open up vacant sites for substrate binding and activation, which is a highly sought-after feature in catalysis.

The design of these next-generation ligands is often guided by computational studies, such as Density Functional Theory (DFT), which can predict the geometric and electronic structures of the resulting metal complexes and provide insights into their potential reactivity.

Exploration of Novel Main Group and Transition Metal Reactivities

The coordination of this compound to both main group and transition metals is an area ripe for exploration, with the potential for discovering novel structures and reactivities.

Main Group Elements:

The chemistry of pincer ligands with main group elements has been a rapidly growing field. While specific studies on this compound with main group metals are limited, the coordination of the related ligand, 2,6-bis(trimethylsilylamino)pyridine, to lithium has been reported. In the complex bis[2,6-bis(trimethylsilylamino)pyridine-κN]{6-bis(trimethylsilylamino)pyridin-2-yl-κNazanido-κN}lithium, the ligand demonstrates its ability to coordinate to a main group metal. This suggests that this compound could also form stable complexes with a variety of main group elements, such as alkali metals, alkaline earth metals, and elements from groups 13, 14, and 15. The bulky trimethylsilylmethyl arms could play a crucial role in stabilizing low-coordinate species and enabling unusual reactivity, such as the activation of small molecules.

Transition Metals:

Pyridine-based ligands are ubiquitous in transition metal chemistry, forming a vast array of complexes with diverse applications. The this compound ligand is expected to act as a tridentate N,C,C-donor in its deprotonated pincer form or as a neutral N-donor. Its coordination to transition metals could lead to complexes with interesting catalytic properties. The strong σ-donating character of the methylene arms, combined with the steric bulk of the trimethylsilyl groups, could stabilize metal centers in various oxidation states and promote catalytic cycles.

Potential areas of reactivity to be explored include:

C-H Activation: The electron-rich metal centers formed with this ligand could be effective in the activation of C-H bonds, a key step in many important organic transformations.

Polymerization Catalysis: Pincer complexes are known to be active catalysts for olefin polymerization. The steric and electronic profile of this compound could lead to catalysts with unique selectivities.

Small Molecule Activation: The activation of small molecules like CO₂, H₂, and N₂ is a significant challenge in chemistry. The unique electronic environment provided by this ligand might facilitate such activations.

The table below summarizes some of the potential coordination modes and resulting complex types that could be explored with this ligand.

Metal TypePotential Coordination ModeExpected Complex TypePotential Research Area
Main Group (e.g., Li, Mg, Al)N-donor, (N,C)-chelateMonomeric or oligomeric complexesLow-coordinate main group chemistry
Early Transition Metals (e.g., Ti, Zr)Pincer (N,C,C)Organometallic pincer complexesPolymerization catalysis
Late Transition Metals (e.g., Pd, Pt, Rh, Ir)Pincer (N,C,C)Stable pincer complexesC-H activation, cross-coupling reactions

Potential in Advanced Materials and Supramolecular Assemblies (Excluding direct material properties)

The rigid and well-defined structure of this compound makes it an attractive building block for the construction of supramolecular assemblies and coordination polymers. The pyridine core provides a linear scaffold, while the silylmethyl arms can direct the self-assembly process through non-covalent interactions.

The formation of supramolecular structures is often driven by a combination of coordination bonds and weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While the trimethylsilyl groups are generally considered non-polar, they can participate in weak C-H···π interactions and influence the packing of molecules in the solid state.

Potential applications in this area, focusing on the structural and assembly aspects rather than the direct material properties, include:

Macrocycles and Cages: By reacting this compound with appropriate metal linkers, it may be possible to construct discrete macrocycles or three-dimensional cages. These structures could have well-defined cavities capable of encapsulating guest molecules, leading to applications in molecular recognition and sensing.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this ligand in the synthesis of coordination polymers could lead to materials with interesting network topologies. The steric bulk of the trimethylsilyl groups would likely play a significant role in determining the porosity and dimensionality of the resulting frameworks.

Self-Assembled Monolayers: The silyl groups could also be functionalized to allow for the grafting of these molecules onto surfaces, leading to the formation of self-assembled monolayers with potential applications in surface modification and nanotechnology.

The design principles for these supramolecular architectures would involve a careful selection of metal ions with specific coordination geometries and the use of co-ligands to control the final structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(trimethylsilylmethyl)pyridine, and how is its purity validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or metal-catalyzed coupling reactions. For example, alkylation of 2,6-pyridinedimethanol with trimethylsilyl chloride in the presence of a base (e.g., NaH) can yield the target compound.
  • Characterization : Purity is confirmed via 1H^1H/13C^{13}C NMR to verify substitution patterns and absence of unreacted intermediates. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .

Q. How is the structural configuration of this compound determined?

  • Techniques : Single-crystal X-ray diffraction provides definitive bond lengths and angles. Spectroscopic methods (IR, UV-vis) identify functional groups and electronic transitions. For example, IR peaks at ~1250 cm1^{-1} confirm Si-CH3_3 bonds .

Q. What are the primary applications of this compound in coordination chemistry?

  • Role as a Ligand : The pyridine core and silyl groups act as a tridentate ligand, forming stable complexes with transition metals (e.g., Ru, Mn). These complexes are used in catalysis and photophysical studies. The trimethylsilyl groups enhance solubility in non-polar solvents, facilitating homogeneous reactions .

Advanced Research Questions

Q. How do substituents like trimethylsilylmethyl groups influence photophysical properties in sensor design?

  • Mechanistic Insight : The electron-donating silyl groups alter the pyridine ring's electron density, shifting absorption/emission wavelengths. For instance, derivatives with bulky silyl substituents exhibit enhanced selectivity for metal ions due to steric effects. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Q. What methodologies assess catalytic efficiency of metal complexes derived from this compound?

  • Experimental Design :

Catalytic Activity : Test hydrogenation or oxidation reactions (e.g., benzene to phenol) under controlled conditions.

Kinetic Analysis : Monitor reaction rates via GC-MS or UV-vis kinetics.

Stability Studies : Repeated catalytic cycles and ICP-MS detect metal leaching.

  • Example : Ru complexes show turnover numbers (TON) >500 in transfer hydrogenation, with stability attributed to the ligand’s rigid backbone .

Q. How can researchers resolve contradictions in reactivity data across different metal complexes?

  • Data Analysis Strategies :

  • Spectroscopic Titrations : Use 1H^1H-NMR to track binding stoichiometry (e.g., 1:1 vs. 2:1 ligand-metal ratios).
  • Computational Modeling : DFT calculations predict electronic effects of silyl groups on metal-ligand bond strength.
  • Case Study : Discrepancies in Mn(II) vs. Ru(II) complex reactivity may arise from differing d-orbital configurations, validated via cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.